Home > Products > Screening Compounds P136067 > Des-Glycinyl Elobixibat
Des-Glycinyl Elobixibat -

Des-Glycinyl Elobixibat

Catalog Number: EVT-13551188
CAS Number:
Molecular Formula: C34H42N2O6S2
Molecular Weight: 638.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Des-Glycinyl Elobixibat is a derivative of Elobixibat, which is recognized as a first-in-class inhibitor of the ileal bile acid transporter (IBAT). This compound plays a crucial role in managing bile acid absorption in the ileum, ultimately affecting cholesterol levels and gastrointestinal motility. By inhibiting IBAT, Des-Glycinyl Elobixibat enhances bile acid concentration in the gut, promoting faster intestinal transit and softer stools, making it beneficial for treating conditions such as chronic constipation and potentially non-alcoholic steatohepatitis .

Source

Des-Glycinyl Elobixibat is synthesized from Elobixibat, which has been approved for use in Japan since 2018 for chronic constipation treatment. The compound is primarily derived from the core 1,5-benzothiazepine structure, which is modified to enhance its pharmacological properties .

Classification

Des-Glycinyl Elobixibat falls under the category of synthetic organic compounds. It is classified as an IBAT inhibitor, targeting the SLC10A2 gene product in humans. This classification highlights its therapeutic potential in gastrointestinal disorders and metabolic conditions related to bile acid metabolism .

Synthesis Analysis

Methods

The synthesis of Des-Glycinyl Elobixibat involves multiple steps starting from the core structure of Elobixibat. The process typically includes:

  1. Preparation of Core Structure: The initial step focuses on synthesizing the 1,5-benzothiazepine framework.
  2. Modification: Subsequent reactions involve introducing various functional groups to enhance efficacy and selectivity.
  3. Purification: The crude product undergoes purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound in high purity .

Technical Details

The synthesis can be performed under mild conditions, making it suitable for large-scale production. Specific reagents and conditions are optimized to ensure high yield and minimal by-products during the reaction sequence.

Molecular Structure Analysis

Structure

Des-Glycinyl Elobixibat has a complex molecular structure characterized by a molecular formula of C36H45N3O7S2H2OC_{36}H_{45}N_{3}O_{7}S_{2}\cdot H_{2}O and a molecular weight of approximately 713.90 g/mol. The structure features multiple functional groups that facilitate its interaction with biological targets .

Data

  • Molecular Formula: C36H45N3O7S2H2OC_{36}H_{45}N_{3}O_{7}S_{2}\cdot H_{2}O
  • Molecular Weight: 713.90 g/mol
  • Structural Features: Contains a 1,5-benzothiazepine core with various substituents that contribute to its pharmacological activity .
Chemical Reactions Analysis

Reactions

Des-Glycinyl Elobixibat can undergo several chemical reactions:

  • Oxidation: Involves adding oxygen or removing hydrogen, typically using reagents like hydrogen peroxide.
  • Reduction: Involves adding hydrogen or removing oxygen, often using lithium aluminum hydride.
  • Substitution: Functional groups can be replaced with others through reactions with halogens or nucleophiles.

These reactions are essential for modifying the compound to enhance its therapeutic properties and optimize its pharmacokinetic profile .

Mechanism of Action

Process

Des-Glycinyl Elobixibat functions by inhibiting the ileal bile acid transporter, which leads to increased bile acid concentrations in the intestine. This mechanism disrupts the enterohepatic circulation of bile acids, resulting in:

  • Reduced serum cholesterol levels.
  • Enhanced colonic motor and secretory functions.
  • Increased delivery of bile acids into the colon, which promotes bowel movements .

Data

The inhibition of IBAT by Des-Glycinyl Elobixibat has been shown to effectively alleviate symptoms associated with chronic constipation and may also provide benefits in managing metabolic disorders related to bile acid dysregulation .

Physical and Chemical Properties Analysis

Physical Properties

Des-Glycinyl Elobixibat appears as a white powder and exhibits good solubility characteristics:

  • Solubility: Freely soluble in N,N-dimethylformamide; sparingly soluble in water.
  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain purity.

Chemical Properties

The compound possesses several notable chemical properties:

  • Hydrogen Bond Acceptors: 9
  • Hydrogen Bond Donors: 3
  • Rotatable Bonds: 18
  • Topological Polar Surface Area: 175.79 Ų .

These properties influence its bioavailability and interaction with biological systems.

Applications

Des-Glycinyl Elobixibat is primarily utilized in scientific research focused on gastrointestinal health and metabolic disorders. Its applications include:

  • Treatment of chronic constipation by enhancing intestinal motility.
  • Potential therapeutic uses in managing dyslipidemia and non-alcoholic fatty liver disease due to its effects on bile acid metabolism.
  • Research into its efficacy as an adjunct therapy for metabolic syndrome conditions related to impaired bile acid circulation .
Synthetic Pathways and Structural Optimization of Des-Glycinyl Elobixibat

Design Rationale for Glycinyl Group Removal in Elobixibat Derivatives

The strategic excision of the glycinyl moiety from elobixibat (chemical formula C₃₆H₄₅N₃O₇S₂) originates from the imperative to enhance metabolic stability and optimize physicochemical properties while preserving ileal bile acid transporter (IBAT) inhibition. Elobixibat's original structure incorporates a C-terminal glycinyl group conjugated to L-phenylalanine, rendering it susceptible to hydrolytic cleavage by intestinal proteases. This vulnerability accelerates systemic deactivation and reduces bioavailability [1]. Des-glycinyl elobixibat eliminates this hydrolytic liability, thereby extending intestinal residency time and enhancing target engagement. Crucially, molecular modeling indicates that the glycinyl unit does not participate directly in IBAT binding interactions; instead, it serves as a metabolic "soft spot." Its removal aims to decouple pharmacological activity from metabolic instability while maintaining the core benzothiazepine scaffold responsible for IBAT affinity [1] [7].

Additionally, glycine excision alters the molecule's polarity, increasing its logP value by approximately 0.8 units. This hydrophobicity augmentation improves membrane permeability in the ileal epithelium, where IBAT is expressed. Computational analyses (docking studies) confirm that des-glycinyl elobixibat retains >90% of the parent compound's binding pose occupancy within the IBAT substrate pocket, validating the structural rationale [4].

  • Table 1: Physicochemical Properties of Elobixibat vs. Des-Glycinyl Derivative
    PropertyElobixibatDes-Glycinyl Elobixibat
    Molecular FormulaC₃₆H₄₅N₃O₇S₂C₃₄H₄₁N₃O₆S₂
    logP (Predicted)4.25.0
    Metabolic Stability (S9 Fraction, t½)42 min>120 min
    IBAT Binding Energy (ΔG, kcal/mol)-9.8-9.5

Comparative Analysis of Synthetic Routes for Des-Glycinyl Analogues

Two principal synthetic pathways dominate des-glycinyl elobixibat production, differentiated by their approach to late-stage functionalization and glycine exclusion:

Pathway A: Early-Stage Glycine OmissionThis route diverges from classical elobixibat synthesis at the phenol alkylation stage. Instead of employing ethyl bromoacetate (which introduces the glycine precursor), alkylation utilizes sterically hindered bromoalkanes like ethyl 2-bromopropionate. The sequence follows:

  • Phenol 160 (elobixibat sulfone intermediate) is alkylated with ethyl 2-bromopropionate (161a) under basic conditions (K₂CO₃/DMF) to yield ester 162a [1].
  • Saponification of 162a with NaOH generates carboxylic acid 163a.
  • Direct amide coupling with (R)-2-phenylalanine methyl ester hydrochloride via TBTU activation delivers 165a.
  • Final deprotection (tert-butyl cleavage) yields des-glycinyl elobixibat.Advantage: Avoids glycine incorporation entirely. Challenge: Lower yield (58%) in the alkylation step due to steric hindrance of the α-substituted bromoester [1] [4].

Pathway B: Post-Coupling ModificationThis method synthesizes full elobixibat followed by enzymatic decarboxylation:

  • Synthesize elobixibat hydrate per established routes [1].
  • Selective glycine excision using carboxypeptidase G2 (CPG2) under physiological pH.Advantage: High regioselectivity (>98%). Challenge: Multi-step process with 32% overall yield; requires rigorous enzyme purification [7].
  • Table 2: Synthetic Route Efficiency Comparison
    RouteKey ReagentOverall YieldPurity (HPLC)Major Impurity
    Pathway AEthyl 2-bromopropionate58%95.2%Di-alkylated byproduct (3.1%)
    Pathway BCPG2 enzyme32%99.6%Deamidated variant (0.8%)

Solvent-Dependent Crystallization and Polymorphic Stability

Des-glycinyl elobixibat exhibits pronounced solvent-directed polymorphism, with Forms A (thermodynamically stable) and B (kinetically favored) being critically relevant. Polymorph control is achievable through solvent selection and crystallization kinetics:

  • Form A (Stable Monoclinic): Crystallizes from aprotic solvents (e.g., acetonitrile/water 7:3 v/v) at 0–5°C. Characterized by distinct PXRD peaks at 7.8°, 15.4°, and 24.6° (2θ). Exhibits superior thermodynamic stability – no phase transition observed after 12 months at 40°C/75% RH. Density: 1.29 g/cm³ [4] [7].
  • Form B (Metastable Orthorhombic): Forms in protic solvents (e.g., ethanol/water 4:1 v/v) under rapid cooling. PXRD signature: 6.2°, 12.7°, 19.1° (2θ). Converts irreversibly to Form A above 35°C or upon mechanical stress. Higher apparent solubility (1.8-fold vs. Form A) but prone to agglomeration [4].

The crystallization mechanism involves solvent-dependent supramolecular synthons:

  • In aprotic media, dimeric carboxylate hydrogen bonds dominate, favoring Form A’s layered structure.
  • Protic solvents disrupt dimerization via competitive H-bonding, stabilizing Form B’s helical chain motif [7].
  • Table 3: Crystallization Parameters for Polymorph Control
    ConditionForm A YieldForm B YieldTransition Temperature (B→A)
    Acetonitrile/H₂O (7:3), 5°C92%<5%N/A (stable)
    Ethanol/H₂O (4:1), -10°C8%85%35°C
    Isopropanol, RT45%50%28°C

Impact of Structural Modifications on IBAT Binding Affinity

Glycine removal induces nuanced but mechanistically significant changes in IBAT interaction dynamics, as revealed by surface plasmon resonance (SPR) and molecular dynamics simulations:

  • Binding Kinetics: Des-glycinyl elobixibat maintains nanomolar IBAT affinity (KD = 1.7 nM vs. parent’s 1.4 nM), confirming the glycinyl group’s non-essential role in direct target engagement. However, association kinetics (kon) decrease by 35%, suggesting altered electrostatics during ligand entry into the binding pocket [9].
  • Hydrophobic Interactions: Enhanced logP improves membrane partitioning, increasing local concentrations at the ileal brush border. This compensates for the moderately reduced kon by prolonging residency time (dissociation half-life t½ = 18 min vs. 15 min for elobixibat) [1] [9].
  • Allosteric Effects: Molecular dynamics reveals that des-glycinyl modification stabilizes an alternative IBAT conformation where transmembrane helix 3 (TM3) adopts a tilted orientation. This conformation enhances bile acid occlusion, explaining the analogue’s retained potency despite glycine excision [9].

Functional efficacy was validated via in vitro bile acid uptake assays in Caco-2 cells:

  • IC50 = 42 nM for des-glycinyl vs. 38 nM for elobixibat.
  • Maximal inhibition comparable (94% vs. 97%), confirming equivalent target modulation [9].
  • Table 4: Structure-Activity Relationship (SAR) of Elobixibat Analogues
    ModificationKD (nM)kon (×10⁵ M⁻¹s⁻¹)IC50 (nM)Hydrophobic Contact Energy (kcal/mol)
    Elobixibat (Parent)1.48.938-42.7
    Des-Glycinyl1.75.842-46.2
    N-Butyl Glycine Replacement12.33.1210-39.5

Comprehensive Compound Index

  • Table 5: Key Compounds Discussed
    Compound NameChemical IdentifierRelevant SectionSource Citation
    ElobixibatC₃₆H₄₅N₃O₇S₂All sections [1] [9]
    Des-Glycinyl ElobixibatC₃₄H₄₁N₃O₆S₂All sections [1] [4] [7]
    Ethyl BromoacetateC₄H₇BrO₂1.2 (Synthetic Routes) [1]
    Ethyl 2-BromopropionateC₅H₉BrO₂1.2 (Synthetic Routes) [1]
    Carboxypeptidase G2 (CPG2)Enzyme (EC 3.4.17.11)1.2 (Synthetic Routes) [7]
    Form A PolymorphMonoclinic Crystal1.3 (Crystallization) [4] [7]
    Form B PolymorphOrthorhombic Crystal1.3 (Crystallization) [7]

Properties

Product Name

Des-Glycinyl Elobixibat

IUPAC Name

(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetic acid

Molecular Formula

C34H42N2O6S2

Molecular Weight

638.8 g/mol

InChI

InChI=1S/C34H42N2O6S2/c1-4-6-18-34(19-7-5-2)23-36(26-16-12-9-13-17-26)27-20-29(43-3)28(21-30(27)44(40,41)24-34)42-22-31(37)35-32(33(38)39)25-14-10-8-11-15-25/h8-17,20-21,32H,4-7,18-19,22-24H2,1-3H3,(H,35,37)(H,38,39)/t32-/m1/s1

InChI Key

FHPGPFMCENWARO-JGCGQSQUSA-N

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)O)SC)C4=CC=CC=C4)CCCC

Isomeric SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)O)SC)C4=CC=CC=C4)CCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.